molecular formula C4H9BCl2 B14443868 tert-Butyl(dichloro)borane CAS No. 76873-78-4

tert-Butyl(dichloro)borane

Cat. No.: B14443868
CAS No.: 76873-78-4
M. Wt: 138.83 g/mol
InChI Key: QYMHDHXOIUKKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(dichloro)borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a tert-butyl group attached to a boron atom, which is also bonded to two chlorine atoms. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of tert-Butyl(dichloro)borane typically involves the reaction of tert-butylboronic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

(CH3 \text{(CH}_3\ (CH3​ 

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl(dichloro)borane, and what methodological considerations ensure reproducibility?

this compound is typically synthesized via the reaction of tert-butanol with boron trichloride (BCl₃) under controlled anhydrous conditions. Key steps include:

  • Reagent drying : Use molecular sieves or distillation to remove moisture from tert-butanol.
  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis of BCl₃.
  • Temperature control : Maintain temperatures below 0°C to minimize side reactions (e.g., decomposition to boric acid derivatives). Purification involves fractional distillation under reduced pressure to isolate the product .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Based on safety data sheets (SDS):

  • Flammability : Classified as a Category 2 flammable liquid (GHS02) with a flash point <23°C. Use explosion-proof equipment and avoid open flames .
  • Reactivity : Reacts violently with water, alcohols, and amines. Store in sealed containers under inert gas .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for manipulations .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • NMR spectroscopy : ¹¹B NMR typically shows a peak near δ 80-85 ppm for dichloroboranes. ¹H NMR confirms tert-butyl group integration (9H singlet at δ 1.0-1.3 ppm) .
  • X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction with phase annealing methods (e.g., SHELX-90) to resolve boron-centered geometries .

Advanced Research Questions

Q. What strategies mitigate conflicting data in reactivity studies of this compound with nucleophiles?

Discrepancies in reactivity (e.g., with alcohols vs. thiols) arise from solvent polarity and steric effects. Methodological solutions:

  • Kinetic vs. thermodynamic control : Use low temperatures (-78°C) and polar aprotic solvents (THF) to favor kinetic products.
  • Computational modeling : Apply density functional theory (DFT) to predict transition states and compare with experimental outcomes .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How does this compound function in catalytic systems for hydroboration or cross-coupling reactions?

As a Lewis acid catalyst, it facilitates:

  • Hydroboration : Activates alkenes via boron coordination, enabling anti-Markovnikov addition. Optimize by tuning stoichiometry (1-5 mol%) and solvent (hexane/THF mixtures) .
  • Cross-coupling : In Suzuki-Miyaura reactions, use palladium complexes with this compound as a transmetalation agent. Monitor catalytic turnover via GC-MS or ¹⁹F NMR for fluorinated substrates .

Q. What computational approaches predict the stability and reactivity of this compound derivatives?

  • Molecular dynamics (MD) simulations : Model decomposition pathways under thermal stress (e.g., B-Cl bond cleavage at >100°C).
  • Electrostatic potential maps : Identify electrophilic boron centers for nucleophilic attack using Gaussian09 or ORCA software .
  • QSPR models : Correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with hydrolysis rates .

Q. Methodological Resources

  • Synthetic protocols : Refer to organoboron chemistry handbooks (e.g., Comprehensive Organometallic Chemistry) for optimized procedures.
  • Safety compliance : Follow OSHA HCS guidelines for flammables and corrosives .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .

Properties

IUPAC Name

tert-butyl(dichloro)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BCl2/c1-4(2,3)5(6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHDHXOIUKKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)(C)C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541154
Record name tert-Butyl(dichloro)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76873-78-4
Record name tert-Butyl(dichloro)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.